Amino acid hydroxamates l-arginine hydroxamate hydrochloride

Description

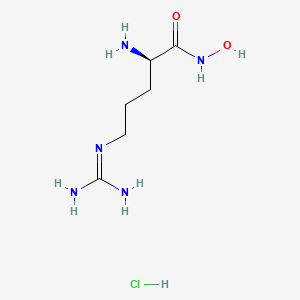

Amino acid hydroxamates are a class of compounds characterized by the substitution of the carboxylic acid group in amino acids with a hydroxamic acid moiety (-CONHOH). L-Arginine hydroxamate hydrochloride (CAS 35832-00-9, molecular formula C₆H₁₆ClN₅O₂) is a derivative of the semi-essential amino acid L-arginine, where the carboxyl group is replaced by a hydroxamate functionality, and the compound is stabilized as a hydrochloride salt. This modification enhances its metal-chelating properties, making it a potent inhibitor of metalloproteases such as botulinum neurotoxin A (BoNT/A), with reported inhibitory activity at 300 nM concentrations .

Structurally, the compound retains the guanidine group of L-arginine, which is critical for interactions with biomolecules like hydroxyapatite (C-HAP) via hydrogen bonding and ionic forces . Its synthesis typically involves the reaction of L-arginine derivatives with hydroxylamine hydrochloride under basic conditions, often mediated by reagents like ethyl chloroformate .

Properties

CAS No. |

35832-00-9 |

|---|---|

Molecular Formula |

C6H16ClN5O2 |

Molecular Weight |

225.68 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-hydroxypentanamide;hydrochloride |

InChI |

InChI=1S/C6H15N5O2.ClH/c7-4(5(12)11-13)2-1-3-10-6(8)9;/h4,13H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1 |

InChI Key |

XXIIKRNWXSJTSJ-WCCKRBBISA-N |

SMILES |

C(CC(C(=O)NO)N)CN=C(N)N.Cl |

Isomeric SMILES |

C(C[C@@H](C(=O)NO)N)CN=C(N)N.Cl |

Canonical SMILES |

C(CC(C(=O)NO)N)CN=C(N)N.Cl |

sequence |

R |

Origin of Product |

United States |

Biological Activity

L-Arginine hydroxamate hydrochloride is a compound derived from the amino acid L-arginine, modified with a hydroxamate group. This modification enhances its biological activity, particularly in the context of enzyme inhibition and metabolic processes. This article reviews the biological activity of L-arginine hydroxamate hydrochloride, focusing on its effects on microbial growth, matrix metalloproteinase (MMP) inhibition, and potential therapeutic applications.

1. Overview of L-Arginine Hydroxamate Hydrochloride

L-arginine hydroxamate hydrochloride is synthesized by the reaction of L-arginine with hydroxylamine. This compound exhibits unique properties due to the presence of both an amino acid and a hydroxamate moiety, which are known to interact with various biological targets.

2. Microbial Activity

Inhibition of Bacterial Growth

Research indicates that L-arginine hydroxamate has significant antimicrobial properties. A study demonstrated that at a concentration of , it completely inhibited the growth of Bacillus subtilis. This inhibitory effect could be reversed by adding L-arginine at a concentration of , highlighting the competitive nature of this interaction .

Case Study: Production of L-Arginine by Resistant Mutants

In experiments involving Bacillus subtilis mutants resistant to arginine hydroxamate, high yields of L-arginine were produced. One mutant strain (AHr-5) was able to excrete of L-arginine in a shaken culture over three days . This suggests that while L-arginine hydroxamate inhibits growth, certain bacterial strains can adapt and utilize it for enhanced arginine production.

3. Inhibition of Matrix Metalloproteinases (MMPs)

Mechanism and Efficacy

L-arginine hydroxamate derivatives have been studied as inhibitors of MMPs, which play crucial roles in tissue remodeling and various diseases such as cancer and arthritis. A novel arginine-containing macrocyclic hydroxamate analog was shown to effectively inhibit MMP activity in vitro, demonstrating potential for therapeutic applications .

Table 1: Comparison of MMP Inhibition Potency

| Compound | MMP Target | Inhibition Potency |

|---|---|---|

| RYM | rhMMP-12 | High |

| RYM1 | rhMMP-12 | Comparable to RYM |

| L-Arginine Hydroxamate | Various MMPs | Moderate |

4. Histone Deacetylase (HDAC) Inhibition

L-arginine hydroxamate also shows promise as an HDAC inhibitor. Hydroxamic acids are known for their ability to chelate zinc ions in the active sites of HDACs, leading to increased histone acetylation and altered gene expression profiles .

Case Study: Dual Inhibition Mechanism

A study explored the dual inhibition mechanism where a compound derived from L-arginine hydroxamate exhibited potent HDAC-inhibitory activity alongside inhibition of Ras-related signaling pathways in cancer cell lines . This dual action may enhance its therapeutic efficacy against tumors.

5. Therapeutic Applications

The biological activities of L-arginine hydroxamate suggest potential applications in various therapeutic areas:

- Cancer Treatment: As an HDAC inhibitor and MMP inhibitor, it may be utilized in combination therapies for cancer.

- Antimicrobial Agents: Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.

- Neurological Disorders: Given its effects on gene regulation via HDAC inhibition, it may have applications in neuroprotection strategies.

Scientific Research Applications

Antibacterial Effects

Inhibition of Bacterial Growth

L-arginine hydroxamate has demonstrated significant antibacterial properties. Research indicates that it effectively inhibits the growth of various bacteria, including Bacillus subtilis. The inhibitory effect can be reversed by the addition of arginine, suggesting a specific mechanism of action that may involve competition with natural substrates (Kisumi et al., 1971) .

Case Study: Arginine Hydroxamate-Resistant Mutants

Studies involving Bacillus subtilis mutants resistant to L-arginine hydroxamate revealed that these mutants could excrete L-arginine in high yields. This finding provides insights into microbial production processes and potential biotechnological applications for arginine production (Kisumi et al., 1971) .

Vasodilator Effects

Vasodilation in Blood Vessels

L-arginine derivatives, including hydroxamates, have been studied for their vasodilatory effects. In perfused rat mesentery models, L-arginine hydroxamate exhibited vasodilator activity, indicating potential applications in cardiovascular research and therapies aimed at improving blood flow (Al-Swayeh & Moore, 1989).

Enzymatic Inhibition

Inhibition of Enzymes

Amino acid hydroxamates are known to inhibit specific enzymes. For instance, L-leucine hydroxamate has been identified as a potent inhibitor of leucine aminopeptidase from porcine kidney. Such inhibitors are valuable for elucidating enzyme mechanisms and developing therapeutic agents (Chan et al., 1982).

Antimicrobial and Antimetabolic Action

Action Against Escherichia coli

Analogues of L-arginine hydroxamate have shown antimicrobial properties against Escherichia coli, suggesting potential use in developing new antimicrobial strategies (Tosa & Pizer, 1971).

Impact on Aquatic Pathogens

Research has also indicated that L-arginine hydroxamate can inhibit the growth of the fish pathogen Aeromonas salmonicida. This effect was similarly reversible with arginine addition, highlighting its potential application in aquatic animal health management (Shieh, 1978).

Protein Stability and Formulation

Stability in Biopharmaceuticals

L-arginine hydrochloride is known to enhance protein stability during freeze-drying processes. This stability is crucial for biopharmaceutical formulations where maintaining protein integrity is essential for efficacy (Seifert et al., 2020).

Biotechnology Applications

Protein Purification and Formulation

In biotechnology, L-arginine and its derivatives play significant roles in protein purification and formulation processes. Their ability to stabilize proteins makes them valuable in the development of biopharmaceuticals (Arakawa et al., 2007).

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. L-Homoarginine Hydrochloride

- Molecular Formula : C₇H₁₆N₄O₂·HCl (MW: 224.69 g/mol) .

- Key Differences : Features an additional methylene group in the carbon chain compared to L-arginine hydroxamate.

- Applications : Acts as an alkaline phosphatase inhibitor, unlike L-arginine hydroxamate’s protease-targeting activity .

2.1.2. D,L-Serine Hydroxamate

- Molecular Formula : C₃H₈N₂O₃ (MW: 120.11 g/mol) .

- Key Differences : Lacks the guanidine group, reducing its capacity for ionic interactions.

- Biological Role: Induces phenotypic resistance in A. baumannii strains, contrasting with L-arginine hydroxamate’s protease inhibition .

Hydroxamates with Aromatic Moieties

2.2.1. 4-Chlorocinnamic Hydroxamate

- Molecular Formula: C₉H₈ClNO₂ (MW: 197.62 g/mol) .

- Biological Target : Inhibits BoNT/A at 300 nM, similar to L-arginine hydroxamate, but relies on an aromatic chlorinated group for binding .

- Synthesis: Derived from cinnamic acid derivatives, unlike the amino acid-based synthesis of L-arginine hydroxamate.

2.2.2. N-Arylsulfonyl Amino Acid Hydroxamates

- Example : Derivatives targeting matrix metalloproteinases (MMP-1 and MMP-2) .

- Structural Feature : Incorporates an arylsulfonyl group to enhance steric and electronic effects, improving inhibitory specificity compared to L-arginine hydroxamate’s guanidine-driven interactions .

Physicochemical and Spectroscopic Comparisons

- Solubility: L-Arginine hydroxamate hydrochloride exhibits higher water solubility than non-polar analogues like 4-chlorocinnamic hydroxamate due to its ionic hydrochloride salt and polar guanidine group .

- Spectroscopy :

- NMR : L-Arginine hydrochloride shows distinct ¹³C NMR shifts (e.g., cationic guanidine resonance), whereas hydroxamate derivatives display additional peaks for the -CONHOH group .

- Raman Spectroscopy : The guanidine group in L-arginine derivatives interacts with hydroxyapatite via vibrations at 980 cm⁻¹ and 1395 cm⁻¹, a feature absent in hydroxamates lacking this group .

Enzyme Inhibition Profiles

Antimicrobial Activity

- L-Arginine β-naphthylamide hydrochloride (CAS 18905-73-2): Inhibits cyclooxygenase-2 (COX-2), reducing inflammation, unlike L-arginine hydroxamate’s bacterial protease targeting .

- D,L-Serine hydroxamate : Triggers resistance in A. baumannii strains, highlighting variability in bacterial response across hydroxamate derivatives .

Q & A

Q. What are the recommended synthetic routes for L-arginine hydroxamate hydrochloride?

L-Arginine hydroxamate hydrochloride can be synthesized via condensation reactions. A validated method involves using N-Boc-protected ω-amino acids (e.g., hexanoic, heptanoic, or octanoic acids) with hydroxylamine in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium). Deprotection of the Boc group yields the final hydroxamate derivative . Researchers should optimize reaction conditions (e.g., solvent, temperature) to improve yield and purity.

Q. How can the purity and structural integrity of L-arginine hydroxamate hydrochloride be verified?

Characterization requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts in NMR spectra to confirm cationic forms and compare with reference data for L-arginine hydrochloride .

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl content).

- HPLC/MS : Assess purity and detect side products.

- Specific Rotation : Measure optical activity to confirm enantiomeric integrity (e.g., +19 ± 1° for related compounds) .

Q. What are the solubility properties of L-arginine hydroxamate hydrochloride in common laboratory solvents?

Solubility data from safety protocols indicate:

- 5 mg/mL in PBS (pH 7.2) and DMSO.

- 2 mg/mL in DMF. Pre-solubilization in PBS or DMSO is recommended for biological assays. Avoid solvents incompatible with hydroxamate stability, such as strong oxidizers .

Q. What safety protocols are critical for handling this compound?

Key precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection (GHS07/2A classification for skin/eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates.

- Storage : Keep sealed in dry, cool conditions away from oxidizers.

- Decomposition Risks : Avoid high temperatures to prevent release of CO, CO, and nitrogen oxides .

Advanced Research Questions

Q. How can researchers optimize synthesis yields while minimizing side-product formation?

- Coupling Agent Selection : HATU may offer higher efficiency than EDC for sterically hindered intermediates .

- Reaction Monitoring : Use TLC or LC-MS to track progress and terminate reactions at optimal conversion.

- Purification Strategies : Employ recrystallization or gradient chromatography to isolate the target compound from unreacted starting materials or by-products.

Q. How to resolve discrepancies in 13C^{13}\text{C}13C NMR spectra when analyzing L-arginine derivatives?

Q. What role does L-arginine hydroxamate hydrochloride play in cell culture media formulations?

In DMEM/F-12 media, it serves as an arginine source for nitric oxide synthesis and protein biosynthesis. Typical concentrations are 0.69905 g/L , contributing to cellular proliferation and signaling pathways . Researchers should validate batch consistency using amino acid analysis (e.g., HPLC with pre-column derivatization) to ensure bioactivity .

Methodological Notes

- Contradictions in Data : Discrepancies in spectroscopic or solubility data may stem from polymorphic forms or hydration states. Always cross-reference with peer-reviewed standards (e.g., QB/T 5633.5-2022 for purity criteria) .

- Biological Applications : Prioritize endotoxin-free batches for cell culture studies. Test cytotoxicity thresholds using MTT assays at varying concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.